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molecular formula C7H9ClS B8767770 2-(3-Chloropropyl)thiophene

2-(3-Chloropropyl)thiophene

Cat. No. B8767770
M. Wt: 160.66 g/mol
InChI Key: SDWBIJFENFPAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321769B2

Procedure details

Thionyl chloride (420 μL, 5.7 mmol) was added to a solution of 3-(2-thienyl)propanol (682.0 mg, 4.8 mmol) in THF (3 mL) at room temperature. The reaction mixture was stirred at 50° C. for 2 hours and then concentrated to dryness to afford the title compound as a brown oil. The product was used in the next step without further purification.
Quantity
420 μL
Type
reactant
Reaction Step One
Quantity
682 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][CH2:11][CH2:12]O>C1COCC1>[Cl:3][CH2:12][CH2:11][CH2:10][C:6]1[S:5][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
420 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
682 mg
Type
reactant
Smiles
S1C(=CC=C1)CCCO
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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